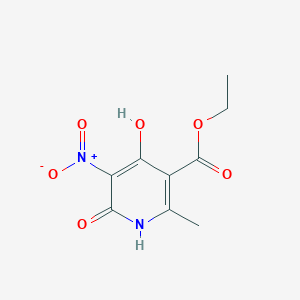
4-Butoxy-3,5-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-3,5-dichlorophenol is a chemical compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.11 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of 4-Butoxy-3,5-dichlorophenol consists of a phenol group with two chlorine atoms and a butoxy group . The InChI code for this compound is 1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Butoxy-3,5-dichlorophenol include a molecular weight of 235.11 and a storage temperature of 2-8°C . It is a liquid at room temperature .Applications De Recherche Scientifique
Environmental Remediation :
- Chromium-zinc ferrite nanocomposites have been used for the catalytic abatement of toxic environmental pollutants like 4-chlorophenol and 2,4-dichlorophenol in water. This process involves peroxide oxidation and has shown complete removal of these pollutants, demonstrating the potential for environmental cleanup applications (Nair & Kurian, 2018).
- Electrochemical methods, such as electrooxidation, have been studied for the degradation of chlorophenols like 2,4-dichlorophenol. This research provides insights into the use of electrochemical processes for treating wastewater containing chlorophenols (Ureta-Zañartu et al., 2002).
Analytical Chemistry :
- Molecularly imprinted polymer-based sensor systems have been developed for detecting herbicides such as 2,4-dichlorophenoxy-acetic acid. These sensors use electrochemical detection on screen-printed electrodes, showcasing the application in the field of analytical chemistry for environmental monitoring (Kröger, Turner, Mosbach, & Haupt, 1999).
- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods have been developed for analyzing key intermediates in the synthesis of dicamba, such as 2,5-dichlorphenol. This research highlights the importance of chromatographic techniques in the quality control of pharmaceutical intermediates (Zhang et al., 2020).
Pharmaceutical Development :
- The synthesis of compounds like 4-(2,4-Dichlorophenoxy) phenol, used as pharmaceutical intermediates, has been explored. This research provides insight into the synthesis processes important for pharmaceutical manufacturing (Quan, 2005).
Biodegradation and Toxicity Studies :
- Studies on the anaerobic biodegradation of chlorophenols in sludge have been conducted, which is crucial for understanding the environmental impact and potential treatment strategies for these compounds (Boyd & Shelton, 1984).
Mécanisme D'action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function .
Mode of Action
Phenolic compounds typically exert their effects by interacting with cellular targets, often leading to changes in cell function .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, often leading to downstream effects such as the generation of reactive oxygen species .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Phenolic compounds can have a wide range of effects, from antioxidant activity to potential toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Butoxy-3,5-dichlorophenol. Factors such as pH, temperature, and presence of other compounds can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
4-butoxy-3,5-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFSDXHSMBKCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)
![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)


![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2807496.png)



![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)
